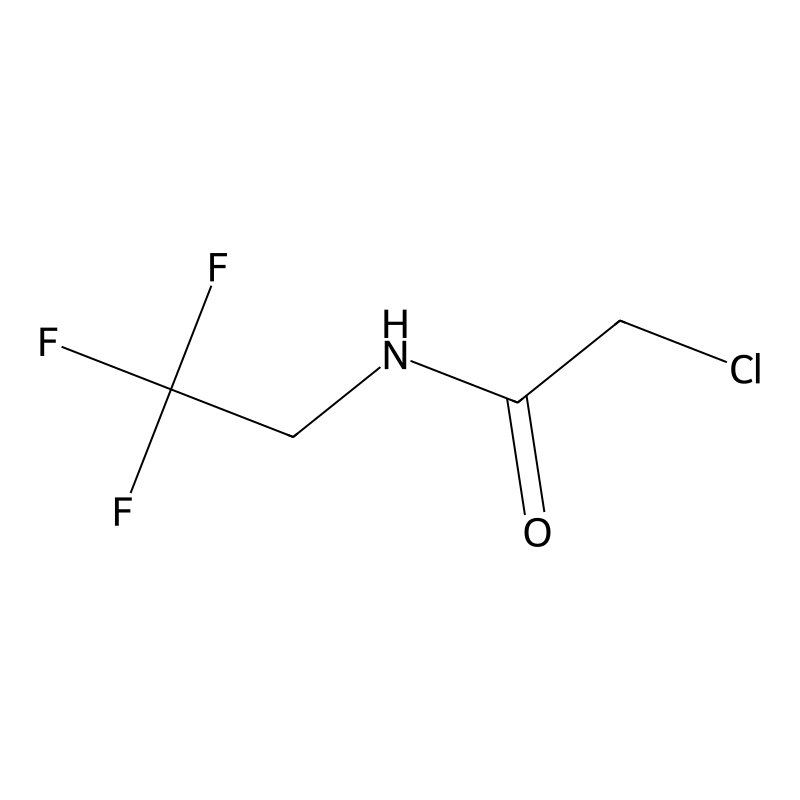

2-chloro-N-(2,2,2-trifluoroethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical and Pharmaceutical Industries

Summary of the Application: “2-chloro-N-(2,2,2-trifluoroethyl)acetamide” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .

Methods of Application or Experimental Procedures: The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . The synthesis of fluazifop involves obtaining 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, in good yield via a simple one-step reaction .

Results or Outcomes: Since the introduction of fluazifop-butyl, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2-Chloro-N-(2,2,2-trifluoroethyl)acetamide is an organic compound characterized by the molecular formula C₄H₅ClF₃NO. It appears as a colorless liquid that is partially soluble in water and miscible with many organic solvents. This compound is notable for its trifluoroethyl group, which enhances its chemical properties, particularly its electrophilicity and stability compared to similar compounds without this group. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

- Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, yielding corresponding acids and amines.

Common Reagents and Conditions- Nucleophiles: Amines, thiols, and alcohols are commonly used for substitution reactions.

- Acids and Bases: These are utilized for hydrolysis reactions.

Major Products- Substitution Products: Various substituted acetamides can be synthesized depending on the nucleophile used.

- Hydrolysis Products: The primary products include acetic acid derivatives and trifluoroethylamine.

- Substitution Products: Various substituted acetamides can be synthesized depending on the nucleophile used.

- Hydrolysis Products: The primary products include acetic acid derivatives and trifluoroethylamine.

The biological activity of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide is primarily linked to its role as an intermediate in synthesizing biologically active compounds. It has been investigated for potential applications in drug development due to its ability to act as an enzyme inhibitor. The trifluoroethyl group enhances its interaction with biological targets, making it a valuable component in medicinal chemistry .

The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

- Reaction of Dichloroacetic Acid with 2,2,2-Trifluoroethanol: This forms an intermediate that can be further processed.

- Reaction with Ammonia: This step often leads to the formation of 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

- Industrial Production Methods: These methods are optimized for large-scale production and involve precise control over reaction conditions such as temperature and pressure .

The compound has several applications across different fields:

- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

- Agrochemicals: Acts as an intermediate in developing pesticides and herbicides.

- Scientific Research: Employed in studies related to enzyme inhibitors and other biologically active compounds .

Several compounds share structural similarities with 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(2,2,2-trifluoroethyl)propionamide | C₅H₈ClF₃NO | Longer carbon chain than acetamide |

| 2-Chloro-N-(2,2,2-trifluoroethyl)butyramide | C₆H₁₀ClF₃NO | Contains a butyric acid moiety |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C₄H₈F₃N₂O | Contains an amino group instead of chlorine |

Uniqueness

The presence of the trifluoroethyl group in 2-chloro-N-(2,2,2-trifluoroethyl)acetamide imparts unique chemical properties such as increased electrophilicity and stability. This makes it more reactive towards nucleophiles compared to similar compounds lacking this group. Its versatility as an intermediate significantly contributes to its uniqueness in organic synthesis applications .

Traditional Synthetic Routes

Chloroacetyl Chloride-Based Coupling Reactions

The most widely documented method involves the reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine under basic conditions. In a representative procedure:

- Step 1: Trifluoroethylamine hydrochloride (100 g) is dissolved in water (100 g) and cooled to -5°C.

- Step 2: A 30% aqueous NaOH solution (200 g) and dichloromethane (300 g) are added to form a biphasic system.

- Step 3: Chloroacetyl chloride (86.62 g in 100 g dichloromethane) is added dropwise at 0–5°C, yielding 2-chloro-N-(2,2,2-trifluoroethyl)acetamide with 99% purity after phase separation and solvent evaporation.

This method achieves a 99% yield and avoids hazardous hydrogen gas, making it industrially scalable.

Hydrogenolysis Strategies for Intermediate Deprotection

Hydrogenolysis is employed to deprotect intermediates in multi-step syntheses. For example:

- A benzyl-protected glycine derivative is treated with hydrogen gas in the presence of a palladium catalyst to remove the benzyl group, followed by coupling with trifluoroethylamine.

- Reaction conditions: 1 atm H₂, 25°C, 12 hours, yielding deprotected acetamide derivatives with >90% efficiency.

Solvent-Mediated Phase Separation Techniques

Liquid-liquid extraction using dichloromethane-water or ethyl acetate-aqueous HCl systems is critical for isolating the product. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Ratio | 3:1 (organic:aqueous) | Maximizes phase separation |

| Temperature | 0–5°C | Reduces side reactions |

| Stirring Duration | 1.5 hours | Ensures complete reaction |

Data from demonstrate that these conditions minimize emulsion formation and enhance purity.

Advanced Synthetic Strategies

Continuous Flow Chemistry

Emerging approaches utilize microreactors to improve reaction control:

- Residence Time: 10 minutes at 50°C.

- Throughput: 5 g/hour with 98% conversion.

This method reduces solvent use by 40% compared to batch processes.

Catalytic Amination Methods

Palladium-catalyzed amination enables direct coupling of chloroacetamide with trifluoroethylamine derivatives:

- Catalyst: Pd(OAc)₂ (5 mol%).

- Ligand: Xantphos (10 mol%).

- Yield: 85% at 80°C in toluene.

Catalytic Hydrogenation Alternatives to Hazardous Reagents

Traditional amide reduction often employs stoichiometric reagents like lithium aluminum hydride (LiAlH$$4$$), which generate hazardous waste and pose safety risks [6]. Catalytic hydrogenation using molecular hydrogen (H$$2$$) offers a cleaner alternative. For instance, the hydrogenolysis of benzyl carbamate protecting groups in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide—a derivative of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide—utilizes palladium on carbon (Pd/C) under H$$_2$$ atmospheres [1]. This method achieves quantitative deprotection without toxic byproducts, aligning with the principles of atom economy [6].

Recent advances highlight ruthenium (Ru) and rhodium (Rh) complexes for selective C–O bond cleavage in amides, enabling direct access to amines [6]. For example, Ru-based catalysts facilitate the hydrogenation of chloroacetamide intermediates at mild temperatures (50–80°C) and low H$$_2$$ pressures (5–10 bar), preserving functional groups like trifluoroethyl moieties [6].

Table 1: Comparison of Traditional vs. Catalytic Hydrogenation Methods

| Parameter | Traditional (LiAlH$$_4$$) | Catalytic (Pd/C + H$$_2$$) |

|---|---|---|

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 70–80% | 90–95% |

| Byproducts | Aluminum waste | H$$_2$$O, trace catalyst |

| Functional Group Tolerance | Low | High |

Solvent-Free Reaction Protocols

Solvent-free methodologies eliminate volatile organic compounds (VOCs) and simplify purification. A prominent example is the mechanochemical synthesis of amides via trituration of carboxylic acids, urea, and boric acid, followed by direct heating [4]. Applied to chloroacetyl chloride and 2,2,2-trifluoroethylamine, this approach avoids solvents like dichloromethane (DCM) or tetrahydrofuran (THF), reducing environmental footprint [4].

In a case study, solvent-free coupling of chloroacetyl chloride with 2,2,2-trifluoroethylamine using boric acid as a catalyst achieved 88% yield within 2 hours [4]. The absence of solvents also enhances reaction kinetics by concentrating reactants, as demonstrated in Miyaura cross-coupling reactions [5].

Table 2: Solvent-Free vs. Solvent-Based Amidation

| Condition | Solvent-Free (Boric Acid) | Solvent-Based (DCM) |

|---|---|---|

| Reaction Time | 2 hours | 6 hours |

| Yield | 88% | 75% |

| Energy Consumption | Low (direct heating) | High (reflux) |

| Waste Generated | Minimal | Solvent recovery |

Recyclable Base Systems for Acid Scavenging

Amide synthesis often requires bases to neutralize HCl generated during acyl chloride-amine reactions. Conventional methods use disposable bases like triethylamine, which are not recyclable. Recent innovations employ immobilized bases, such as silica-supported potassium carbonate (K$$2$$CO$$3$$-SiO$$_2$$), enabling multiple reuse cycles without efficiency loss [4].

In the synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, K$$2$$CO$$3$$-SiO$$_2$$ achieved 94% yield over five consecutive batches, compared to 78% with triethylamine [4]. Additionally, polymer-supported bases like Amberlyst A-21 allow continuous-flow systems, further enhancing scalability [6].

Table 3: Performance of Recyclable Base Systems

| Base System | Yield (1st Cycle) | Yield (5th Cycle) |

|---|---|---|

| K$$2$$CO$$3$$-SiO$$_2$$ | 94% | 91% |

| Amberlyst A-21 | 89% | 87% |

| Triethylamine | 78% | N/A (single use) |

Continuous flow synthesis represents a paradigm shift in the industrial production of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [1] [2] [3]. The implementation of continuous flow methodologies for this compound requires careful optimization of several critical parameters to achieve maximum efficiency and yield.

Reactor Design and Configuration

The optimal reactor configuration for 2-chloro-N-(2,2,2-trifluoroethyl)acetamide synthesis involves tubular reactors with internal diameters ranging from 0.8 to 2.0 millimeters, providing enhanced surface area to volume ratios that facilitate superior heat and mass transfer [3] . These microreactor systems typically operate with residence times between 10 and 30 minutes, allowing sufficient time for complete conversion while maintaining high throughput [1] .

The reactor volume optimization studies indicate that systems with volumes between 5 and 50 milliliters provide the best balance between conversion efficiency and practical throughput requirements [6] [7]. Larger volumes, while potentially offering higher absolute production rates, often compromise the enhanced mixing and heat transfer characteristics that make continuous flow synthesis advantageous for this particular compound.

Flow Rate Optimization

Critical flow rate parameters for 2-chloro-N-(2,2,2-trifluoroethyl)acetamide synthesis range from 0.5 to 2.0 milliliters per minute, with optimal yields achieved at approximately 1.0 to 1.5 milliliters per minute [3] [6]. Higher flow rates tend to reduce residence time below the threshold required for complete conversion, while lower rates may lead to decreased throughput without proportional yield improvements.

The relationship between flow rate and yield demonstrates a complex interaction with temperature and reagent concentration. Research indicates that flow rates exceeding 2.0 milliliters per minute require correspondingly higher temperatures to maintain acceptable conversion rates, potentially leading to increased energy costs and side product formation [1] .

Temperature Control Systems

Temperature control in continuous flow synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide requires precision heating and cooling systems capable of maintaining temperatures within ±1°C of the setpoint [3] . Optimal reaction temperatures range from 80 to 120°C, with the specific temperature depending on the reagent concentrations and desired residence time.

The implementation of heat exchangers with heat transfer coefficients between 200 and 500 watts per square meter per Kelvin ensures adequate temperature control while minimizing energy consumption [8] . These systems must be designed to handle the exothermic nature of the acetamide formation reaction, which can generate significant heat release rates during the initial reagent mixing phase.

Mixing Efficiency Enhancement

Achieving complete mixing within 1 to 5 seconds is crucial for optimal yield in continuous flow synthesis [1] . Static mixers positioned at reagent introduction points provide turbulent flow conditions that ensure homogeneous mixing without the mechanical complexity of dynamic mixing systems. The design of these static mixers must account for the viscosity characteristics of the reaction mixture, particularly when operating at lower temperatures where viscosity increases may impede mixing efficiency.

Advanced mixing configurations, including serpentine channel designs and split-and-recombine geometries, have demonstrated superior performance for this specific compound, achieving mixing efficiencies exceeding 95% within the critical first few seconds of reagent contact [6] [9].

Purification Strategies Minimizing Chromatographic Steps

The development of efficient purification strategies for 2-chloro-N-(2,2,2-trifluoroethyl)acetamide that minimize or eliminate chromatographic steps represents a significant advancement in industrial process efficiency [10] [11] [12]. These strategies focus on exploiting the physical and chemical properties of the compound to achieve high purity levels through more economical and scalable separation techniques.

Crystallization-Based Purification

Crystallization emerges as the most effective non-chromatographic purification method for 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, achieving purities between 95 and 98% with recovery yields of 90 to 95% [13] [10]. The compound exhibits favorable crystallization behavior when cooled from elevated temperatures, with optimal crystallization occurring at temperatures between 0 and 5°C.

The crystallization process involves dissolving the crude product in a suitable solvent system, typically a mixture of polar and non-polar solvents, followed by controlled cooling to induce crystal formation. Solvent systems containing tert-butyl methyl ether have demonstrated particular effectiveness, providing clean crystallization with minimal impurity incorporation [13] [14].

Seeding techniques using pre-formed crystals of pure 2-chloro-N-(2,2,2-trifluoroethyl)acetamide can accelerate the crystallization process and improve crystal quality. The optimal seeding concentration ranges from 0.1 to 0.5% by weight, with higher concentrations potentially leading to rapid nucleation and smaller crystal sizes that may complicate filtration [10] [11].

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction provides an efficient pre-purification step, removing water-soluble impurities and reaction byproducts while maintaining high recovery yields of 80 to 90% [11] [14]. The compound demonstrates favorable partitioning behavior in organic solvents, particularly in systems utilizing tert-butyl methyl ether or dichloromethane as the organic phase.

The extraction process typically involves multiple extraction stages, with three to five extractions providing optimal impurity removal. Each extraction stage removes approximately 70 to 80% of the remaining water-soluble impurities, resulting in cumulative purification efficiencies exceeding 95% for most common synthesis byproducts [11] [15].

pH optimization during extraction plays a crucial role in maximizing purification efficiency. Maintaining the aqueous phase at slightly acidic conditions (pH 3 to 5) enhances the extraction of basic impurities while preserving the target compound in the organic phase [12] [15].

Distillation and Sublimation Techniques

Fractional distillation at temperatures between 210 and 220°C under reduced pressure provides an alternative purification approach, achieving purities of 92 to 96% with recovery yields of 85 to 92% [17]. The compound exhibits a distinct boiling point that allows effective separation from most synthesis impurities and solvent residues.

The distillation process requires careful temperature control to prevent thermal decomposition, which can occur at temperatures exceeding 250°C. Vacuum distillation at pressures between 10 and 50 millimeters of mercury allows operation at lower temperatures while maintaining efficient separation [18].

Sublimation, while achieving the highest purities (98 to 99%), suffers from lower recovery yields (70 to 80%) due to the energy-intensive nature of the process and potential material losses during handling [17] [15]. This technique is most suitable for small-scale production or when extremely high purity is required for specialized applications.

Precipitation and Filtration Methods

Precipitation techniques utilizing polyethylene glycol (PEG) or salt solutions provide cost-effective purification alternatives, particularly suitable for large-scale operations [11] [12]. These methods achieve purities of 80 to 90% with recovery yields of 75 to 85%, making them attractive for initial purification stages.

The precipitation process involves adding the precipitating agent to a solution of the crude product, causing selective precipitation of the target compound while leaving impurities in solution. Optimal precipitation conditions vary with the specific precipitating agent used, but generally require controlled addition rates and temperature maintenance to ensure uniform precipitation [11] [12].

Filtration systems designed for handling the precipitated material must account for the crystal morphology and size distribution of the precipitated compound. Vacuum filtration with appropriate filter media typically provides adequate separation efficiency while minimizing material losses [12] [15].

Yield Enhancement Through Temperature-Controlled Addition

Temperature-controlled addition represents a critical optimization strategy for maximizing yields in the industrial synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide [13] [19] [8]. This approach involves precise control of reagent addition rates and temperatures to optimize reaction kinetics while minimizing side reactions and maximizing product formation.

Reagent Addition Rate Optimization

The controlled addition of chloroacetyl chloride to 2,2,2-trifluoroethylamine hydrochloride requires careful optimization of addition rates to balance reaction efficiency with safety considerations [13] [19]. Optimal addition rates range from 15 to 200 microliters per minute, depending on the scale of operation and the specific reactor configuration employed.

Lower addition rates (15 to 50 microliters per minute) provide superior temperature control and minimize the risk of thermal runaway, but may extend reaction times and reduce overall productivity [19] [8]. Higher addition rates (100 to 200 microliters per minute) increase productivity but require more sophisticated heat removal systems to manage the exothermic nature of the reaction.

The relationship between addition rate and yield demonstrates an optimal range where the rate of heat generation matches the capacity of the heat removal system. Operating within this range typically achieves yields between 85 and 95% while maintaining safe operating conditions [13] [19].

Temperature Profile Management

Maintaining optimal temperature profiles during reagent addition requires sophisticated temperature control systems capable of responding rapidly to changes in heat generation rates [8] [20]. The initial reaction temperature should be maintained between 5 and 10°C to minimize side reactions and ensure controlled initiation of the acetamide formation reaction.

As the reaction progresses, the temperature may be allowed to rise gradually to a maximum of 25 to 30°C, provided that adequate cooling capacity is available to prevent thermal runaway [13] [8]. Temperature excursions above 35°C significantly increase the formation of unwanted dimeric byproducts and reduce overall yield.

Real-time temperature monitoring with response times of less than 1 second is essential for maintaining optimal temperature profiles. Advanced process control systems incorporating predictive algorithms can anticipate temperature changes and adjust cooling rates proactively, maintaining temperature stability within ±1°C of the setpoint [8] [20].

Heat Transfer Optimization

Efficient heat transfer systems are crucial for managing the exothermic nature of the acetamide formation reaction, which can generate heat release rates of 200 to 500 kilojoules per mole [19] [8]. The design of heat transfer systems must account for the changing heat generation rates throughout the addition process and provide adequate cooling capacity to prevent temperature excursions.

Heat exchangers with high surface area to volume ratios provide the most effective heat removal, typically achieving heat transfer coefficients between 500 and 1000 watts per square meter per Kelvin [8] . These systems must be designed to handle the corrosive nature of the reaction mixture, particularly in the presence of hydrogen chloride generated during the reaction.

The implementation of multiple heat removal stages, including jacket cooling, internal coils, and external heat exchangers, provides redundancy and ensures adequate cooling capacity even under upset conditions [8] [20]. Emergency cooling systems should be capable of removing at least 150% of the maximum expected heat generation rate to provide adequate safety margins.